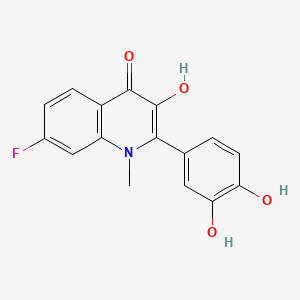

2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one

説明

2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline backbone with multiple functional groups, including hydroxyl, fluoro, and methyl groups, which contribute to its diverse chemical reactivity and biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the 3,4-dihydroxyphenyl group, fluorination, and methylation. Key steps may include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the 3,4-Dihydroxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the quinoline core is reacted with a 3,4-dihydroxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Methylation: The final step involves methylation of the quinoline nitrogen, which can be done using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding dihydroquinoline derivative using reducing agents such as sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Methoxy-substituted quinoline derivatives.

科学的研究の応用

2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential antioxidant and enzyme inhibitory activities.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

作用機序

The mechanism of action of 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing enzyme activity and cellular signaling pathways. The fluorine atom may enhance the compound’s binding affinity to certain proteins, while the quinoline core can intercalate with DNA, affecting gene expression and cell proliferation.

類似化合物との比較

Similar Compounds

3,4-Dihydroxyphenylalanine (DOPA): A precursor to neurotransmitters like dopamine.

2-(3,4-Dihydroxyphenyl)acetic acid: A metabolite of dopamine with similar hydroxyl groups.

3,4-Dihydroxycinnamic acid: Known for its antioxidant properties.

Uniqueness

2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one is unique due to the presence of the quinoline core, which imparts distinct electronic properties and potential for diverse chemical reactivity. The combination of hydroxyl, fluoro, and methyl groups further enhances its versatility in various applications.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential for novel discoveries and applications.

生物活性

2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one, also known by its CAS number 1313739-02-4, is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of properties that may be beneficial in treating various diseases, particularly cancer. The following sections will delve into its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C16H12FNO4

- Molecular Weight : 301.27 g/mol

- Structure : The compound features a quinoline core substituted with dihydroxyphenyl and fluoro groups.

Synthesis

The synthesis of quinoline derivatives like this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Specific synthetic pathways have been explored to optimize yield and purity, contributing to the compound's availability for biological testing.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. In vitro assays demonstrated significant growth inhibition in breast cancer (MDA-MB-231 and MCF-7) and prostate cancer (PC-3) cell lines.

Table 1: Growth Inhibition in Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | % Viability |

|---|---|---|---|

| This compound | MDA-MB-231 | 10 | <47% |

| This compound | PC-3 | 15 | <56% |

| Control | MRC-5 | 15 | >82% |

The compound exhibited a concentration-dependent decrease in cell viability across the tested lines, indicating its potential as an anticancer agent. Notably, the GI50 values (the concentration required to inhibit cell growth by 50%) for this compound were found to be notably lower than those of many existing chemotherapeutics, suggesting enhanced potency.

The mechanism through which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometric analyses revealed that treatment with the compound led to a significant increase in apoptotic cells within the G0/G1 phase and a subsequent decrease in S phase cells. This suggests that the compound may disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological activity of similar compounds within the quinoline class. For instance:

- Study on Quinoline Derivatives : A study evaluating various quinoline derivatives showed that compounds with similar structural motifs demonstrated significant cytotoxicity against multiple cancer cell lines, emphasizing the importance of specific substituents on the quinoline scaffold for enhancing biological activity .

- Antiviral Activity : Another investigation indicated that certain derivatives exhibited antiviral properties alongside their anticancer effects. This dual activity opens avenues for further research into their potential use in treating viral infections as well as cancers .

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO4/c1-18-11-7-9(17)3-4-10(11)15(21)16(22)14(18)8-2-5-12(19)13(20)6-8/h2-7,19-20,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRIRXXIRXCNJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)C(=O)C(=C1C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735082 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313739-02-4 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313739-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。